A Technical Guide to the Chemical Structure of Balsalazide-d4
A Technical Guide to the Chemical Structure of Balsalazide-d4
This document provides a detailed overview of the chemical structure, properties, and relevant experimental context of Balsalazide-d4, a deuterated analog of the anti-inflammatory drug Balsalazide. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction to Balsalazide and Its Deuterated Analog
Balsalazide is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent used in the treatment of inflammatory bowel disease, particularly ulcerative colitis.[1][2][3][4] It is designed to deliver the active mesalamine moiety to the colon, where bacterial azoreductases cleave the azo bond of the parent molecule.[5][6] This targeted delivery minimizes systemic absorption in the small intestine and concentrates the therapeutic agent at the site of inflammation.[3][4]
Balsalazide-d4 is a stable, isotopically labeled version of Balsalazide.[7][8] In Balsalazide-d4, four hydrogen atoms on the phenyl ring of the 4-aminobenzoyl-β-alanine carrier moiety are replaced with deuterium atoms.[9][10] This isotopic labeling makes it a valuable tool in pharmacokinetic and metabolic studies, often used as an internal standard for the quantification of Balsalazide in biological samples using mass spectrometry techniques.[10]
Chemical Structure
Balsalazide is chemically described as (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid.[1] It consists of a 5-aminosalicylic acid molecule linked to a 4-aminobenzoyl-β-alanine molecule through an azo bond.[1]
The chemical structure of Balsalazide-d4 is identical to that of Balsalazide, with the exception of the four deuterium atoms on the phenyl ring of the carrier molecule. Its formal chemical name is (E)-5-((4-((2-carboxyethyl)carbamoyl)phenyl-2,3,5,6-d4)diazenyl)-2-hydroxybenzoic acid.[10]
The structural relationship is illustrated below:
Physicochemical Properties
The introduction of deuterium atoms results in a slight increase in the molecular weight of Balsalazide-d4 compared to the parent compound. A summary of key physicochemical properties is provided in the table below.
| Property | Balsalazide | Balsalazide-d4 |
| Molecular Formula | C₁₇H₁₅N₃O₆[1][11] | C₁₇H₁₁D₄N₃O₆[10] |
| Molecular Weight | 357.32 g/mol [4][11] | 361.34 g/mol [9] |
| IUPAC Name | 5-((4-((2-Carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid[1] | 5-[[4-(2-carboxyethylcarbamoyl)-2,3,5,6-tetradeuteriophenyl]diazenyl]-2-hydroxybenzoic acid[9] |
| CAS Number | 80573-04-2[6] | 2714315-25-8[7] |
| Appearance | Dark Orange Solid[12] | Solid[10] |
Experimental Protocols and Applications
While specific synthesis protocols for Balsalazide-d4 are proprietary, they are based on the established synthesis of Balsalazide. A general synthetic route for Balsalazide involves a multi-step process:[13][14]
-
Formation of the Carrier Moiety: The synthesis typically starts with the preparation of 4-aminobenzoyl-β-alanine. This can be achieved by reacting 4-nitrobenzoyl chloride with β-alanine, followed by the reduction of the nitro group to an amino group.[13] For the synthesis of Balsalazide-d4, a deuterated version of a precursor, such as deuterated 4-nitrobenzoic acid or deuterated 4-aminobenzoic acid, would be used.
-
Diazotization: The amino group of 4-aminobenzoyl-β-alanine is then converted into a diazonium salt. This is typically done by treating it with nitrous acid (generated in situ from sodium nitrite and a strong acid like hydrochloric acid) at low temperatures.[13][15]
-
Azo Coupling: The resulting diazonium salt is then coupled with salicylic acid. The coupling reaction occurs at the position para to the hydroxyl group of the salicylic acid, forming the characteristic azo bond of Balsalazide.[4][13]
-
Purification: The final product is then purified, often through recrystallization, to yield Balsalazide.[13] It can be further converted to its more commonly used disodium salt.[13][15]
The workflow for this synthesis is depicted in the following diagram:
The primary application of Balsalazide-d4 is as an internal standard for the quantitative analysis of Balsalazide in biological matrices.[10] In bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), a known amount of the deuterated standard is added to the sample.
Since Balsalazide-d4 is chemically identical to Balsalazide, it exhibits very similar behavior during sample preparation (e.g., extraction) and chromatographic separation. However, due to its higher mass, it can be distinguished from the non-deuterated analyte by the mass spectrometer. This allows for accurate quantification of the analyte by calculating the ratio of the signal from the analyte to the signal from the internal standard, which corrects for variations in sample processing and instrument response.
Conclusion
Balsalazide-d4 is an isotopically labeled analog of Balsalazide, characterized by the substitution of four hydrogen atoms with deuterium on its carrier moiety. This structural modification provides a valuable tool for researchers, particularly in the fields of pharmacokinetics and bioanalysis, where it serves as an effective internal standard for the accurate quantification of Balsalazide. Its synthesis follows the established routes for the parent compound, utilizing a deuterated precursor. The availability of such labeled compounds is crucial for advancing the understanding of the metabolic fate and disposition of pharmaceuticals.
References
- 1. 5-((4-((2-Carboxyethyl)carbamoyl)phenyl)diazenyl)-2-hydroxybenzoic acid | C17H15N3O6 | CID 54585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Balsalazide - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Balsalazide - Wikipedia [en.wikipedia.org]
- 5. drugs.com [drugs.com]
- 6. Balsalazide | 80573-04-2 [chemicalbook.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. immunomart.com [immunomart.com]
- 9. Balsalazide-d4 | C17H15N3O6 | CID 136969179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. GSRS [precision.fda.gov]
- 12. CAS 80573-04-2: Balsalazide | CymitQuimica [cymitquimica.com]
- 13. ORGANIC SPECTROSCOPY INTERNATIONAL: Balsalazide [orgspectroscopyint.blogspot.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. US7271253B1 - Safe process for the preparation of balsalazide - Google Patents [patents.google.com]
